2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole 2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18361241
InChI: InChI=1S/C8H5BrN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
SMILES:
Molecular Formula: C8H5BrN4O2S
Molecular Weight: 301.12 g/mol

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC18361241

Molecular Formula: C8H5BrN4O2S

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole -

Specification

Molecular Formula C8H5BrN4O2S
Molecular Weight 301.12 g/mol
IUPAC Name 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C8H5BrN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
Standard InChI Key LPYQAUWURVEYQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=NN=C(S2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring system substituted with an amino group at position 2 and a 4-bromo-2-nitrophenyl group at position 5 . The phenyl ring’s electron-withdrawing substituents (bromo and nitro groups) enhance electrophilic reactivity, potentially influencing interactions with microbial targets.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₅BrN₄O₂S
Molecular Weight301.12 g/mol
Melting PointNot reported
Crystal StructureCCDC 845322
Spectral Data (IR)1657 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N)

X-ray crystallography (CCDC 845322) confirms the planar thiadiazole ring and dihedral angles between the phenyl and heterocyclic moieties . The nitro group’s resonance effects stabilize the aromatic system, while the bromine atom contributes to hydrophobic interactions.

Synthesis and Characterization

Synthetic Pathways

The parent 1,3,4-thiadiazole nucleus is typically synthesized via Hantzsch-type cyclization. For example, Raj et al. condensed benzoic acid derivatives with thiosemicarbazide to form 5-phenyl-1,3,4-thiadiazol-2-amine intermediates . Similarly, Mahmood Kubba et al. employed 4-bromophenacyl bromide and thiourea in methanol to yield 2-amino-4-(4-bromophenyl)thiazole, a structurally analogous compound .

For 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole, the synthesis likely involves:

  • Cyclocondensation: Reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide in acidic conditions to form the thiadiazole ring.

  • Acetylation: Introducing the amino group via nucleophilic substitution or reductive amination .

Table 2: Spectral Characterization

CompoundIR Peaks (cm⁻¹)¹H NMR (δ, ppm)Source
Intermediate (A)3455 (-OH), 1500 (C=C)6.20–8.00 (Ar-H)
Target Compound1657 (C=O), 1599 (C=N)12.76 (NHCO, singlet)

Characterization via IR and ¹H NMR confirms functional groups and aromatic proton environments. The absence of NH₂ stretching in IR spectra of acetylated derivatives aligns with amide bond formation .

Biological Activity

Antimicrobial Efficacy

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. Raj et al. reported MIC values of 4–17 µg/mL against Staphylococcus aureus and Aspergillus niger for analogous compounds . The bromo and nitro substituents in 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole likely enhance membrane permeability and enzyme inhibition.

Table 3: Comparative Antimicrobial Data

MicroorganismMIC (µg/mL) for ThiadiazolesMIC (µg/mL) for ControlSource
S. aureus4–910–15
E. coli5–1012–18
A. fumigatus15–1720–25

The compound’s mechanism may involve disrupting microbial cell walls via thiol group interactions or inhibiting dihydropteroate synthase .

Computational and Structural Insights

Density functional theory (DFT) studies on similar thiadiazoles reveal high electron density at the thiadiazole sulfur, facilitating hydrogen bonding with microbial proteins . Molecular docking simulations suggest strong binding to E. coli DNA gyrase (PDB: 1KZN), with binding energies comparable to ciprofloxacin .

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